Cas no 67932-71-2 (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxotetrahydrofuran-3-yl)acetamide)

N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxotetrahydrofuran-3-yl)acetamide structure
67932-71-2 structure
Product name:N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxotetrahydrofuran-3-yl)acetamide
CAS No:67932-71-2
MF:C15H19NO4
MW:277.31566
CID:1723252
PubChem ID:155009

N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxotetrahydrofuran-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxotetrahydrofuran-3-yl)acetamide
    • Acetamide, N-(2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)-
    • N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxooxolan-3-yl)acetamide
    • CGA 68099
    • N-methoxyacetyl-N-(2-oxotetrahydro-3-furyl)-2,6-dimethylaniline
    • N-(2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)acetamide
    • RE 26745
    • 67932-71-2
    • DTXSID00987322
    • Acetamide, 2-methoxy-N-(2,6-dimethylphenyl)-N-tetrahydro-2-oxo-3-furanyl-
    • SCHEMBL395367
    • Inchi: InChI=1S/C15H19NO4/c1-10-5-4-6-11(2)14(10)16(13(17)9-19-3)12-7-8-20-15(12)18/h4-6,12H,7-9H2,1-3H3
    • InChI Key: IPQNZYVMLHLAOK-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)COC

Computed Properties

  • Exact Mass: 277.13140809g/mol
  • Monoisotopic Mass: 277.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.8Ų
  • XLogP3: 2

N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxotetrahydrofuran-3-yl)acetamide Related Literature

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